(3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Organic Synthesis and Catalysis
The study of pyran rings, including derivatives such as "(3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine," is significant in organic synthesis due to their presence in various biologically active compounds and natural products. For instance, enantioselective amine-catalyzed [4+2] annulations of allenoates and oxo-dienes provide an asymmetric synthesis route to dihydropyrans, demonstrating the utility of pyran derivatives in constructing complex molecules with stereogenic centers (Wang, Fang, & Tong, 2011).
Material Science and Chemodiversity
In material science, the unique properties of pyran derivatives are explored for their potential applications in novel materials. For example, the synthesis of β,γ-unsaturated amines of the tetrahydropyran series involves reactions with amines to give products that can have various industrial applications due to their distinct chemical properties (Gevorkyan, Kazaryan, Khizantsyan, Arakelyan, & Panosyan, 1981).
Environmental and Green Chemistry
The development of environmentally friendly synthesis methods is another crucial application area. For example, the use of ZnFe2O4 nanopowder as a catalyst in the one-pot, three-component synthesis of 4H-pyrans in water highlights the push towards green chemistry. This method emphasizes simplicity, cost-effectiveness, and environmental friendliness, which are key considerations in the modern chemical industry (Das, Dutta, Bhaumik, & Mukhopadhyay, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S,4S)-3-fluorooxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWSYKYQHQVELW-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@H]1N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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